molecular formula C11H16IN3O B14908578 4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine

4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine

Cat. No.: B14908578
M. Wt: 333.17 g/mol
InChI Key: KJLBEUKVMYCKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a morpholine ring substituted with a 5-iodopyrimidin-4-yl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine typically involves the iodination of a pyrimidine derivative followed by the introduction of the morpholine ring. One common method includes the following steps:

    Iodination of Pyrimidine: The starting material, pyrimidine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Formation of Morpholine Ring: The iodinated pyrimidine is then reacted with 2,2,6-trimethylmorpholine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in

Properties

Molecular Formula

C11H16IN3O

Molecular Weight

333.17 g/mol

IUPAC Name

4-(5-iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine

InChI

InChI=1S/C11H16IN3O/c1-8-5-15(6-11(2,3)16-8)10-9(12)4-13-7-14-10/h4,7-8H,5-6H2,1-3H3

InChI Key

KJLBEUKVMYCKEP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)(C)C)C2=NC=NC=C2I

Origin of Product

United States

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